molecular formula C9H12N2O2 B1327128 1',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole] CAS No. 1204218-41-6

1',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole]

Cat. No. B1327128
M. Wt: 180.2 g/mol
InChI Key: OYRFOTULFRTQGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related spiro compounds involves a two-step process that yields dispiro-1,2,4,5-tetraoxanes with potent antimalarial activity . These compounds are synthesized with a focus on stability and activity, outperforming trioxane analogues. The synthesis process is rapid and yields compounds with nanomolar antimalarial activity and low toxicity . Another paper describes the synthesis of spiro derivatives of tetrahydro-2-benzazepine, which undergoes various chemical transformations such as nitration, bromination, and oxidation . These processes are regioselective and the structures of the compounds are confirmed by spectroscopy .

Molecular Structure Analysis

The molecular structure of dispiro-1,2,4,5-tetraoxanes is characterized by central tetraoxane rings with spiro-2,5-disubstituted cyclohexylidene substituents . X-ray crystallographic analysis reveals that these compounds possess 6-membered rings in classical chair conformations . The structure of the spiro derivatives of tetrahydro-2-benzazepine is established by infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, which confirms the regioselective transformations that occur on the phenyl ring .

Chemical Reactions Analysis

The chemical reactions of spiro compounds include nitration, bromination, allylation, acetylation, formylation, and oxidation . These reactions are studied to understand the chemical behavior and potential functionalization of the spiro compounds. In the case of dispiro-1,2,4,5-tetraoxanes, the addition of a fluorescent probe allows for the visualization of the compounds' selective accumulation in parasite-infected erythrocytes, indicating a potential mechanism of action against malaria .

Physical and Chemical Properties Analysis

The physical and chemical properties of dispiro-1,2,4,5-tetraoxanes are influenced by their polarity. As the polarity increases, the in vitro potency against Plasmodium falciparum decreases . This suggests that the balance of hydrophilic and hydrophobic properties is crucial for antimalarial activity. The stability and low toxicity of these compounds are also significant, as they are superior to other antimalarial analogues in these aspects . The compounds' ability to form adducts with intraparasitic targets can be inhibited by iron chelators, which provides insight into their mode of action .

Scientific Research Applications

Analgesic Activity

1',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole] derivatives have been explored for their potential analgesic properties. Some compounds in this class exhibited slight analgesic activity, indicating a potential for pain management applications (Ito et al., 1977).

Synthesis of Novel Derivatives

There has been significant interest in synthesizing novel derivatives of this compound for various applications. For example, the synthesis of spiro[indazole-5,3'-pyrazole] derivatives via 1,3-dipolar cycloaddition reactions has been reported, showcasing the chemical versatility of this compound (Ren et al., 2018).

Applications in Antimalarial Research

Compounds related to 1',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole], such as tetraoxanes, have shown potent antimalarial activity. These compounds have been demonstrated to be superior in stability and activity compared to some other antimalarial agents (Ellis et al., 2008).

Organocatalysis in Synthesis

The compound has been involved in the synthesis of various derivatives like triazolo[1,2-a]indazole-trione in an aqueous medium, highlighting its role in facilitating organocatalytic processes (Seyyedhamzeh et al., 2016).

Electronic Properties

The electronic properties of donor-acceptor spiro compounds, including variants of 1',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole], have been studied. These investigations offer insights into the interaction between different parts of the molecule and their potential applications in electronic materials (Gleiter et al., 1994).

Synthesis under Solvent-Free Conditions

The compound has been used in the synthesis of spiro-triazolo[1,2-a]indazole-tetraone derivatives under solvent-free conditions, demonstrating its utility in eco-friendly and sustainable chemical processes (Jadhav et al., 2020).

Antimicrobial and Antifungal Activities

Spiro pyrrolidines, including those derived from 1',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole], have been evaluated for their antimicrobial and antifungal activities. These compounds demonstrated effectiveness against various pathogens, highlighting their potential in pharmaceutical applications (Raj et al., 2003).

properties

IUPAC Name

spiro[1,3-dioxolane-2,5'-1,4,6,7-tetrahydroindazole]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-9(12-3-4-13-9)5-7-6-10-11-8(1)7/h6H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRFOTULFRTQGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC3=C1NN=C3)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649362
Record name 1',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole]

CAS RN

1160245-61-3, 1204218-41-6
Record name 2′,4′,6′,7′-Tetrahydrospiro[1,3-dioxolane-2,5′-[5H]indazole]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160245-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',4',6',7'-tetrahydrospiro[1,3-dioxolane-2,5'-indazole]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
ID Iyamu, W Lv, N Malik, RK Mishra… - ChemMedChem, 2019 - Wiley Online Library
The sigma‐2 receptor has been shown to play important roles in a number of important diseases, including central nervous system (CNS) disorders and cancer. However, mechanisms …
ID Iyamu, W Lv, N Malik, RK Mishra… - Bioorganic & medicinal …, 2019 - Elsevier
The sigma-1 and sigma-2 receptors have been shown to play important roles in CNS diseases, cancer, and other disorders. These findings suggest that targeting these proteins with …
Number of citations: 7 www.sciencedirect.com

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